beta-Cyclodextrin tetradecasulfate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

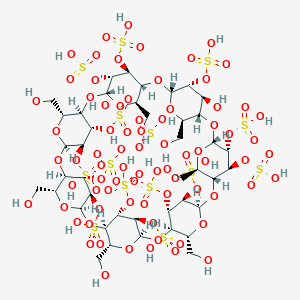

Beta-Cyclodextrin Tetradecasulfate (beta-CDTDS) is a sulfated derivative of beta-cyclodextrin, a cyclic oligosaccharide composed of seven glucose units linked by alpha-1,4-glycosidic bonds. Beta-CDTDS is a negatively charged molecule with a highly polar and hydrophilic nature, making it an excellent candidate for various biomedical applications.

Aplicaciones Científicas De Investigación

Beta-CDTDS has been extensively studied in various biomedical applications, such as drug delivery, gene therapy, and antiviral therapy. Beta-CDTDS can form inclusion complexes with hydrophobic drugs, enhancing their solubility and bioavailability. It can also protect nucleic acids from degradation and facilitate their delivery into cells. Furthermore, beta-Cyclodextrin tetradecasulfate has been shown to exhibit potent antiviral activity against a broad range of viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV).

Mecanismo De Acción

The mechanism of action of beta-Cyclodextrin tetradecasulfate is not fully understood, but it is believed to involve the interaction between the negatively charged sulfate groups of beta-Cyclodextrin tetradecasulfate and positively charged molecules, such as proteins and nucleic acids. The sulfated cyclodextrin can also disrupt the lipid membrane of viruses, leading to their inactivation.

Efectos Bioquímicos Y Fisiológicos

Beta-CDTDS has been shown to have low toxicity and immunogenicity, making it a safe candidate for biomedical applications. It has been found to be biocompatible with various cell types and tissues, including red blood cells, hepatocytes, and endothelial cells. Beta-CDTDS can also modulate the activity of enzymes and transcription factors, affecting various biochemical pathways.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

Beta-CDTDS has several advantages for lab experiments, such as its high water solubility, stability, and low toxicity. It can also enhance the solubility and bioavailability of hydrophobic drugs, making them easier to study. However, beta-Cyclodextrin tetradecasulfate can interfere with certain assays, such as enzyme-linked immunosorbent assay (ELISA), due to its negatively charged nature.

Direcciones Futuras

Beta-CDTDS has shown great potential for various biomedical applications, and several future directions can be explored. One possible direction is the development of beta-Cyclodextrin tetradecasulfate-based drug delivery systems for targeted and controlled drug release. Another direction is the investigation of beta-Cyclodextrin tetradecasulfate as a potential antiviral agent for emerging viral infections, such as COVID-19. Furthermore, the use of beta-Cyclodextrin tetradecasulfate in gene therapy and tissue engineering can also be explored.

Conclusion

In conclusion, beta-Cyclodextrin Tetradecasulfate is a sulfated derivative of beta-cyclodextrin that has shown great potential for various biomedical applications. Its high water solubility, stability, low toxicity, and potent antiviral activity make it an excellent candidate for drug delivery, gene therapy, and antiviral therapy. Further research is needed to explore its full potential and develop novel applications.

Métodos De Síntesis

Beta-CDTDS can be synthesized by reacting beta-cyclodextrin with chlorosulfonic acid in the presence of pyridine. The reaction results in the sulfation of the hydroxyl groups on the glucose units of beta-cyclodextrin, forming beta-Cyclodextrin tetradecasulfate. The degree of sulfation can be controlled by adjusting the reaction conditions, such as the reaction time, temperature, and molar ratio of chlorosulfonic acid to beta-cyclodextrin.

Propiedades

Número CAS |

121369-51-5 |

|---|---|

Nombre del producto |

beta-Cyclodextrin tetradecasulfate |

Fórmula molecular |

C42H70O77S14 |

Peso molecular |

2255.9 g/mol |

Nombre IUPAC |

[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21S,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-42-hydroxy-5,10,15,25,30,35-hexakis(hydroxymethyl)-36,37,38,39,40,41,44,45,46,47,48,49-dodecasulfooxy-20-(sulfooxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-43-yl] hydrogen sulfate |

InChI |

InChI=1S/C42H70O77S14/c43-1-8-17-24(108-122(56,57)58)31(115-129(77,78)79)38(94-8)103-19-10(3-45)96-40(33(117-131(83,84)85)26(19)110-124(62,63)64)105-21-12(5-47)98-42(35(119-133(89,90)91)28(21)112-126(68,69)70)106-22-13(6-48)97-41(34(118-132(86,87)88)29(22)113-127(71,72)73)104-20-11(4-46)95-39(32(116-130(80,81)82)27(20)111-125(65,66)67)102-18-9(2-44)93-37(30(114-128(74,75)76)25(18)109-123(59,60)61)100-16-14(7-92-120(50,51)52)99-36(101-17)23(15(16)49)107-121(53,54)55/h8-49H,1-7H2,(H,50,51,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67)(H,68,69,70)(H,71,72,73)(H,74,75,76)(H,77,78,79)(H,80,81,82)(H,83,84,85)(H,86,87,88)(H,89,90,91)/t8-,9-,10-,11-,12-,13-,14-,15+,16-,17-,18-,19-,20-,21-,22-,23-,24+,25+,26+,27+,28+,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-/m1/s1 |

Clave InChI |

AMHIJMKZPBMCKI-PKLGAXGESA-N |

SMILES isomérico |

C([C@@H]1[C@@H]2[C@@H]([C@H]([C@H](O1)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OS(=O)(=O)O)OS(=O)(=O)O)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

SMILES |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

SMILES canónico |

C(C1C2C(C(C(O1)OC3C(OC(C(C3OS(=O)(=O)O)OS(=O)(=O)O)OC4C(OC(C(C4OS(=O)(=O)O)OS(=O)(=O)O)OC5C(OC(C(C5OS(=O)(=O)O)OS(=O)(=O)O)OC6C(OC(C(C6OS(=O)(=O)O)OS(=O)(=O)O)OC7C(OC(C(C7OS(=O)(=O)O)OS(=O)(=O)O)OC8C(OC(O2)C(C8O)OS(=O)(=O)O)COS(=O)(=O)O)CO)CO)CO)CO)CO)OS(=O)(=O)O)OS(=O)(=O)O)O |

Sinónimos |

eta-cyclodextrin tetradecasulfate beta-cyclodextrin tetradecasulfate, (2(A),2(B),2(C),2(D),2(E),2(F),2(G),6(A),6(B),6(C),6(D),6(E),6(F),7(G))-isomer CTDS |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

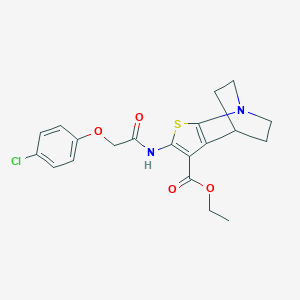

![(10S,13S,16S,19S,22R)-N-[(2S)-1-[[(2R)-1-Amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-13-(2-amino-2-oxoethyl)-19-benzyl-22-[(4-ethoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-16-propan-2-yl-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carboxamide](/img/structure/B38773.png)

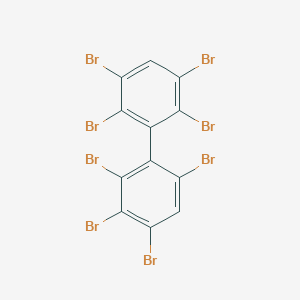

![Carbamic acid, [1-(1-methylethyl)-2-propenyl]-, 1,1-dimethylethyl ester, (S)-](/img/structure/B38775.png)

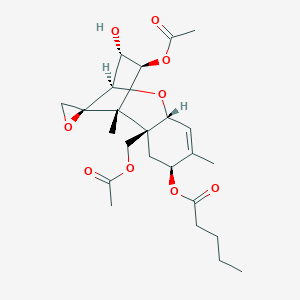

![4-[2-(2-Methylprop-2-enoyloxy)ethoxy]-4-oxobutanoic acid](/img/structure/B38782.png)

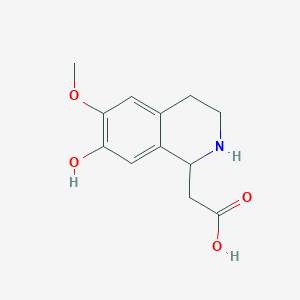

![(6-Nitrobenzo[a]pyren-7-yl) acetate](/img/structure/B38804.png)